1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
Description
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a compound that features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a pyrazole ring
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-amino-3-(3-methylpyrazol-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-4-6-14(13-8)9-3-2-5-11(12,7-9)10(15)16/h4,6,9H,2-3,5,7,12H2,1H3,(H,15,16) |
InChI Key |
DGODOPHMSDOIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2CCCC(C2)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step reactions starting from readily available precursorsThe pyrazole ring is then introduced through a cyclocondensation reaction with appropriate reagents . Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles .
Scientific Research Applications
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:
1-Amino-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
1-Amino-3-(3-methyl-1h-pyrazol-1-yl)cyclohexane-1-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which provides a distinct set of chemical and biological properties.
Biological Activity
1-Amino-3-(3-methyl-1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid (often abbreviated as AMPC) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , and it possesses a cyclohexane ring substituted with an amino group and a pyrazole moiety. This article explores the biological activity of AMPC, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural uniqueness of AMPC stems from its combination of a cyclohexane backbone and a pyrazole ring, which enhances its biological interactions compared to similar compounds. The presence of both an amino group and a carboxylic acid group positions it favorably for various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.27 g/mol |
| Structural Features | Cyclohexane, Amino, Pyrazole |
Biological Activities
Research indicates that AMPC exhibits several significant biological activities:
1. Anticancer Properties
AMPC has been studied for its potential as an antineoplastic agent . It appears to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can target metabolic pathways critical for tumor growth, suggesting that AMPC may play a role in cancer treatment by disrupting these pathways .
2. Anti-inflammatory Effects
The pyrazole ring in AMPC is known to contribute to anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory responses by inhibiting enzymes involved in the inflammatory cascade, which could be beneficial in treating conditions characterized by excessive inflammation .
3. Enzyme Inhibition
AMPC's interaction with various enzymes has been a focal point of research. It shows promise as an inhibitor of enzymes linked to metabolic disorders, potentially influencing pathways related to cell signaling and energy metabolism .
The precise mechanisms through which AMPC exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific receptors and enzymes involved in cellular signaling pathways:
- Binding Affinity Studies : Research utilizing techniques such as surface plasmon resonance (SPR) has indicated that AMPC binds effectively to targets associated with cancer metabolism.
- Cell Proliferation Assays : In vitro studies demonstrate that AMPC can reduce the proliferation of certain cancer cell lines, supporting its potential use as an anticancer agent .
Case Studies
Several case studies have highlighted the potential applications of AMPC:
- Case Study 1 : A study evaluated the anticancer effects of AMPC on breast cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of AMPC in animal models of arthritis, where it showed a reduction in inflammatory markers and improved joint function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
